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Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to
global health. Polymyxins, such as colistin, are often considered last-resort antibiotics for
treating infections caused by these pathogens. However, resistance to polymyxins is
increasingly reported, compromising their clinical efficacy. A primary mechanism of polymyxin
resistance in many Gram-negative bacteria is the modification of the lipid A moiety of
lipopolysaccharide (LPS) with 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification
reduces the net negative charge of the bacterial outer membrane, thereby decreasing its
affinity for the positively charged polymyxin molecules.[1][2] The enzymatic machinery
responsible for the biosynthesis and transfer of L-Ara4N is encoded by the arn (also known as
pmr) operon. A thorough understanding of this pathway is crucial for the development of novel
strategies to combat polymyxin resistance, such as the identification of inhibitors of the Arn

enzymes.
The L-Ara4N Biosynthesis and Transfer Pathway

The synthesis of L-Ara4N and its subsequent transfer to lipid A is a multi-step process primarily
occurring in the cytoplasm and at the inner membrane of the bacterial cell. The key enzymes
involved are encoded by the arnBCADTEF operon. The pathway can be summarized as

follows:

e ArnA: This bifunctional enzyme initiates the pathway. Its C-terminal dehydrogenase domain
catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-
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GlcA) to UDP-4-keto-arabinose.[2][3] The N-terminal transformylase domain is involved in a
later step of the pathway.

e ArnB: This aminotransferase catalyzes the transfer of an amino group from glutamate to
UDP-4-keto-arabinose, forming UDP-L-Ara4N.[1]

e ArnC: This enzyme transfers the L-Ara4N moiety from UDP-L-Ara4N to the lipid carrier
undecaprenyl phosphate (Und-P) on the cytoplasmic face of the inner membrane, forming
Und-P-L-Ara4N.

o ArnD: A deformylase that acts on an intermediate in the pathway.

o ArnE/F: Putative flippases that translocate Und-P-L-Ara4N across the inner membrane to the
periplasmic side.

e ArnT: This integral inner membrane transferase catalyzes the final step, transferring the L-
Ara4N from Und-P-L-Ara4N to the 4'-phosphate group of lipid A.[4][5]

This modification of lipid A is a key factor in the resistance of several clinically important
pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter
baumannii, to polymyxin antibiotics.

Data Presentation

Table 1: Polymyxin B and Colistin Minimum Inhibitory Concentrations (MICs) in Bacterial
Strains With and Without a Functional arn Operon
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. Polymyxin L
Bacterial . Relevant Colistin MIC Reference(s
. Strain Type B MIC
Species Genotype (ug/mL) )
(ng/mL)
o Wild-type
Pseudomona  Clinical _
_ with 0.5-512 0.5-512 [3][6]
S aeruginosa Isolates _
functional arn
) Wild-type
Serratia ) )
Wild-type with 2048 Not Reported  [2]
marcescens
functional arn
) arnB and
Serratia
Mutant arnC 2 Not Reported  [2]
marcescens _ _
inactivated
Wild-type Resistant
Proteus ) with (>10240-fold
o Wild-type ] ] Not Reported  [2]
mirabilis functional arn  higher than
homologues mutant)
pmrl
Proteus (homologue )
S Mutant Susceptible Not Reported  [2]
mirabilis of arnA)
inactivated
Escherichia
coli NCCP Control Wild-type 2 1 [1]
13719
Escherichia
) ) Upregulated
coli NCCP Acid-Adapted 4 8 [1]
arnCTE
13719

Table 2: Enzyme Kinetic Parameters for Key Arn Pathway Enzymes
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. Referenc
Enzyme Organism Substrate KM Vmax kcat )
e(s
Phosphogl 3551+
ucose Escherichi 0.550 = 0.050 Not
: Ge6pP : [7]
Isomerase a coli 0.236 mM pmol/min/ Reported
(control) mg
Phosphogl
ucose Escherichi 0.152 £ Not Not
_ F6P [7]

Isomerase a coli 0.017 mM Reported Reported
(control)
N-
Acetylornit 0.3% of
hine Synechoc 0.14 Not wild-type

) y Y AcOrn P [8]
Aminotrans  stis sp. mmol/L Reported for T308A
ferase mutant
(example)
N-
Acetylornit
hine Synechocy 0.025 Not Not

. : a-KG (8]
Aminotrans  stis sp. mmol/L Reported Reported
ferase
(example)

Note: Detailed kinetic data for all Arn enzymes is not readily available in all cited literature. The
provided data serves as an example of the types of kinetic parameters determined in related
enzyme systems.

Mandatory Visualization
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Caption: The L-Ara4N biosynthesis and transfer pathway leading to polymyxin resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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